molecular formula C24H18N2O3S B2429485 N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide CAS No. 921875-18-5

N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide

Cat. No.: B2429485
CAS No.: 921875-18-5
M. Wt: 414.48
InChI Key: VDKZLUMWQDHZIX-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide is a complex organic compound that features a benzothiazole ring, a benzofuran ring, and an ethoxy group

Mechanism of Action

Target of Action

The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide is Mycobacterium tuberculosis . The compound has been found to have potent anti-tubercular activity . It also exhibits promising activity against Staphylococcus aureus .

Mode of Action

The compound interacts with its targets by inhibiting their growth . It achieves this through a series of biochemical reactions that disrupt the normal functioning of the bacteria. The exact interaction mechanism is still under investigation, but it’s believed that the compound’s benzothiazole moiety plays a crucial role in its anti-tubercular activity .

Biochemical Pathways

The compound affects the biochemical pathways of the bacteria, leading to their death . The exact pathways and their downstream effects are still being studied. It’s known that benzothiazole derivatives can disrupt various biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are favorable, as indicated by ADMET calculations . These properties impact the compound’s bioavailability, determining how much of the compound reaches its target and how long it stays active in the body.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, leading to their death . For instance, the compound has shown bactericidal activity against Staphylococcus aureus ATCC 43300, eliminating the strain after 24-hour exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide is unique due to the presence of both benzothiazole and benzofuran rings, which contribute to its diverse chemical reactivity and potential biological activities. The ethoxy group further enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3S/c1-2-28-19-12-7-8-15-14-20(29-22(15)19)23(27)25-17-10-4-3-9-16(17)24-26-18-11-5-6-13-21(18)30-24/h3-14H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKZLUMWQDHZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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